WW437

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H27N5O4 |

|---|---|

Molecular Weight |

437.5 g/mol |

IUPAC Name |

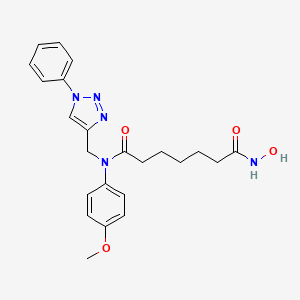

N-hydroxy-N'-(4-methoxyphenyl)-N'-[(1-phenyltriazol-4-yl)methyl]heptanediamide |

InChI |

InChI=1S/C23H27N5O4/c1-32-21-14-12-19(13-15-21)27(23(30)11-7-3-6-10-22(29)25-31)16-18-17-28(26-24-18)20-8-4-2-5-9-20/h2,4-5,8-9,12-15,17,31H,3,6-7,10-11,16H2,1H3,(H,25,29) |

InChI Key |

WCMZNERNVHGISY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC2=CN(N=N2)C3=CC=CC=C3)C(=O)CCCCCC(=O)NO |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Profile of WW437: A Selective C5aR1 Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The complement system, a cornerstone of innate immunity, plays a critical role in host defense against pathogens. However, its dysregulation can lead to a cascade of inflammatory events that contribute to the pathogenesis of numerous autoimmune and inflammatory diseases. A key mediator in this process is the anaphylatoxin C5a, which exerts its potent pro-inflammatory effects primarily through the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). The C5a-C5aR1 signaling axis has thus emerged as a compelling therapeutic target for a wide range of disorders, including rheumatoid arthritis, sepsis, and neurodegenerative diseases.

This technical guide provides a comprehensive overview of WW437, a selective antagonist of C5aR1. We will delve into its mechanism of action, present key experimental data, and provide detailed protocols for its characterization, offering a valuable resource for researchers and drug development professionals working to modulate the complement system for therapeutic benefit.

Core Concepts: The C5a-C5aR1 Signaling Axis

Activation of C5aR1 by its ligand C5a initiates a series of intracellular signaling events. As a GPCR, C5aR1 is coupled to heterotrimeric G proteins, primarily of the Gαi and Gαq families. This engagement leads to the activation of downstream effector molecules, culminating in a robust cellular response.

Below is a diagram illustrating the canonical C5aR1 signaling pathway:

This compound: A Selective Antagonist

This compound is a small molecule antagonist designed to selectively bind to and inhibit the activity of C5aR1. By blocking the receptor, this compound effectively prevents the downstream signaling cascade initiated by C5a, thereby mitigating the pro-inflammatory response.

The mechanism of this compound's antagonism is illustrated in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on a series of in vitro and in vivo studies.

Table 1: In Vitro Pharmacological Profile of this compound

| Parameter | Value | Assay Type |

| Binding Affinity (Ki) | ||

| Human C5aR1 | 1.2 ± 0.3 nM | Radioligand Binding |

| Rat C5aR1 | 2.5 ± 0.6 nM | Radioligand Binding |

| Mouse C5aR1 | 3.1 ± 0.8 nM | Radioligand Binding |

| Functional Antagonism (IC50) | ||

| C5a-induced Calcium Mobilization | 5.8 ± 1.1 nM | FLIPR Assay |

| C5a-induced Chemotaxis | 8.2 ± 2.3 nM | Transwell Migration Assay |

| C5a-induced β-arrestin Recruitment | 4.5 ± 0.9 nM | BRET Assay |

| Selectivity | ||

| C5aR2 (C5L2) | > 10,000 nM | Radioligand Binding |

| Formyl Peptide Receptor 1 (FPR1) | > 10,000 nM | Radioligand Binding |

Table 2: In Vivo Efficacy of this compound in a Rodent Model of Arthritis

| Parameter | Vehicle Control | This compound (10 mg/kg, p.o.) | % Inhibition |

| Paw Swelling (mm) | 2.5 ± 0.4 | 0.8 ± 0.2 | 68% |

| Histological Score | 3.8 ± 0.6 | 1.2 ± 0.3 | 68% |

| Pro-inflammatory Cytokine Levels (pg/mL) | |||

| TNF-α | 150 ± 25 | 45 ± 10 | 70% |

| IL-1β | 120 ± 20 | 30 ± 8 | 75% |

| IL-6 | 200 ± 35 | 60 ± 12 | 70% |

Detailed Experimental Protocols

To facilitate the replication and further investigation of this compound, this section provides detailed methodologies for the key experiments cited.

1. Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for C5aR1.

-

Materials:

-

Membranes from HEK293 cells stably expressing human, rat, or mouse C5aR1.

-

[125I]-C5a (radioligand).

-

This compound (test compound).

-

Binding buffer (50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

GF/C filter plates.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 25 µL of binding buffer (for total binding), 25 µL of non-labeled C5a (1 µM, for non-specific binding), or 25 µL of this compound dilution.

-

Add 25 µL of [125I]-C5a (final concentration ~50 pM).

-

Add 50 µL of cell membranes (10-20 µg protein/well).

-

Incubate for 60 minutes at room temperature.

-

Harvest the membranes by rapid filtration through GF/C filter plates using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4).

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value using non-linear regression analysis (Cheng-Prusoff equation).

-

2. C5a-induced Calcium Mobilization Assay

-

Objective: To assess the functional antagonist activity of this compound by measuring its ability to inhibit C5a-induced intracellular calcium release.

-

Materials:

-

HEK293 cells stably expressing human C5aR1 and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound (test compound).

-

Recombinant human C5a.

-

Assay buffer (HBSS with 20 mM HEPES, pH 7.4).

-

Fluorometric Imaging Plate Reader (FLIPR).

-

-

Procedure:

-

Plate the cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions.

-

Prepare serial dilutions of this compound and pre-incubate with the cells for 30 minutes.

-

Prepare a solution of C5a at a concentration that elicits a submaximal response (EC80).

-

Use the FLIPR to add the C5a solution to the wells and simultaneously measure the fluorescence intensity over time.

-

Calculate the peak fluorescence response for each well.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the compound concentration and fitting the data to a four-parameter logistic equation.

-

3. Transwell Migration Assay

-

Objective: To evaluate the ability of this compound to inhibit C5a-induced chemotaxis of immune cells.

-

Materials:

-

Human neutrophils or a monocytic cell line (e.g., U937).

-

This compound (test compound).

-

Recombinant human C5a.

-

Transwell inserts with a polycarbonate membrane (e.g., 5 µm pore size).

-

24-well plate.

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).

-

-

Procedure:

-

Isolate human neutrophils or culture the cell line.

-

Resuspend the cells in chemotaxis buffer.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

In the lower chamber of the 24-well plate, add chemotaxis buffer alone (negative control) or C5a (chemoattractant).

-

Place the Transwell inserts into the wells.

-

Add the cell suspension to the upper chamber of the inserts.

-

Incubate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Remove the inserts and quantify the number of cells that have migrated to the lower chamber using a cell counter or by staining and microscopy.

-

Calculate the percentage of inhibition of migration for each this compound concentration and determine the IC50 value.

-

The following diagram outlines the general workflow for in vitro characterization of a C5aR1 antagonist like this compound:

Conclusion

This compound represents a potent and selective C5aR1 antagonist with a promising pharmacological profile. The data presented in this guide demonstrate its ability to effectively block C5a-mediated signaling and inflammation both in vitro and in vivo. The detailed experimental protocols provided herein should serve as a valuable resource for the scientific community to further explore the therapeutic potential of C5aR1 antagonism in a variety of disease contexts. Further research into the pharmacokinetics, safety, and efficacy of this compound in more complex disease models is warranted to advance its development as a potential therapeutic agent.

An In-depth Technical Guide on the Therapeutic Potential of WW437

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide is a hypothetical case study for the molecule designated "WW437." As of the date of this document, "this compound" is not a publicly recognized therapeutic agent. The data, experimental protocols, and proposed mechanisms of action are illustrative and based on established methodologies for the preclinical assessment of a novel Wnt signaling pathway inhibitor.

Introduction

This compound is a novel, synthetic small molecule currently under investigation for its therapeutic potential as a targeted anti-cancer agent. This document provides a comprehensive overview of the core preclinical data, experimental methodologies, and the proposed mechanism of action for this compound. The primary focus of this guide is to detail the inhibitory effects of this compound on the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is frequently dysregulated in various human cancers.

Proposed Mechanism of Action

This compound is hypothesized to be a potent and selective inhibitor of the Wnt/β-catenin signaling pathway. Its primary mode of action is believed to be the stabilization of the β-catenin destruction complex, thereby promoting the degradation of β-catenin and preventing its translocation to the nucleus. This, in turn, inhibits the transcription of Wnt target genes that are crucial for cancer cell proliferation and survival.

Signaling Pathway

The diagram below illustrates the canonical Wnt/β-catenin signaling pathway and the proposed point of intervention for this compound.

Caption: Wnt/β-catenin signaling pathway with this compound intervention.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line | IC50 (nM) |

| TOPFlash Reporter Assay | HEK293T | 15.2 |

| Cell Viability (72h) | SW480 (CRC) | 45.8 |

| Cell Viability (72h) | HCT116 (CRC) | 62.1 |

| Cell Viability (72h) | Panc-1 (Pancreatic) | 112.5 |

CRC: Colorectal Cancer

Table 2: In Vivo Efficacy of this compound in SW480 Xenograft Model

| Treatment Group | Dose (mg/kg, i.p., daily) | Tumor Growth Inhibition (%) |

| Vehicle Control | - | 0 |

| This compound | 10 | 35 |

| This compound | 25 | 68 |

| This compound | 50 | 85 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

TOPFlash Reporter Assay

This assay quantifies the activity of the Wnt/β-catenin signaling pathway.

Workflow Diagram

Caption: Workflow for the TOPFlash Reporter Assay.

Methodology:

-

HEK293T cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, cells are co-transfected with TOPFlash (containing TCF/LEF binding sites upstream of a luciferase reporter gene) and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cells are then treated with a serial dilution of this compound or vehicle control.

-

Following a 24-hour incubation period, the cells are lysed.

-

Luciferase activity is measured using a dual-luciferase reporter assay system.

-

The TOPFlash signal is normalized to the Renilla signal to control for transfection efficiency and cell number.

-

The IC50 value is calculated from the dose-response curve.

Cell Viability Assay

This assay determines the effect of this compound on cancer cell proliferation.

Methodology:

-

Cancer cell lines (e.g., SW480, HCT116, Panc-1) are seeded in 96-well plates.

-

After 24 hours, cells are treated with a range of concentrations of this compound.

-

Cells are incubated for 72 hours.

-

Cell viability is assessed using a resazurin-based assay (e.g., CellTiter-Blue).

-

Fluorescence is measured, and the data is normalized to the vehicle-treated control wells to determine the percentage of viable cells.

-

IC50 values are determined from the resulting dose-response curves.

In Vivo Xenograft Model

This study evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

SW480 cells are subcutaneously implanted into the flank of immunodeficient mice.

-

When tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups.

-

This compound is administered intraperitoneally (i.p.) daily at the specified doses. The control group receives a vehicle solution.

-

Tumor volume and body weight are measured regularly (e.g., twice weekly).

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

Conclusion and Future Directions

The preclinical data for the hypothetical molecule this compound suggest that it is a promising inhibitor of the Wnt/β-catenin signaling pathway with potent in vitro and in vivo anti-cancer activity. Future research should focus on comprehensive pharmacokinetic and toxicology studies to establish a safety profile for this compound. Further investigation into the efficacy of this compound in a broader range of cancer models with dysregulated Wnt signaling is also warranted. The development of robust biomarkers to identify patient populations most likely to respond to this compound therapy will be critical for its potential clinical translation.

The Role of C5a Receptor Antagonists in Complement System Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a cornerstone of innate immunity, plays a critical dual role in host defense and the inflammatory response. However, its dysregulation is a key driver in a multitude of inflammatory and autoimmune diseases. A pivotal mediator of the complement system's inflammatory effects is the anaphylatoxin C5a, which exerts its actions primarily through the C5a receptor 1 (C5aR1). Consequently, the development of C5aR1 antagonists represents a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of C5aR1 antagonists in modulating the complement system, with a focus on their mechanism of action, quantitative efficacy, and the experimental protocols used for their characterization.

Introduction to the Complement System and the Role of C5a

The complement system is a complex cascade of plasma proteins that can be activated through three main pathways: the classical, lectin, and alternative pathways.[1][2][3][4][5] All three pathways converge at the cleavage of complement component C3, leading to a downstream cascade that culminates in the formation of the membrane attack complex (MAC) and the production of potent inflammatory mediators, the anaphylatoxins C3a and C5a.[1][2]

C5a is a powerful pro-inflammatory peptide that signals through its G protein-coupled receptor, C5aR1 (also known as CD88), which is predominantly expressed on myeloid cells such as neutrophils, eosinophils, basophils, and monocytes.[6][7] The interaction of C5a with C5aR1 triggers a range of inflammatory responses, including chemotaxis of immune cells, release of inflammatory molecules, and increased vascular permeability.[6][8] Given its central role in inflammation, targeting the C5a-C5aR1 axis is a key strategy for the development of novel anti-inflammatory therapeutics.[8]

Mechanism of Action of C5aR1 Antagonists

C5aR1 antagonists function by competitively or non-competitively inhibiting the binding of C5a to its receptor, thereby blocking the downstream signaling cascade. These antagonists can be small molecules or peptides.[9][10] One of the well-characterized C5aR1 antagonists is the cyclic hexapeptide PMX53.[9][10] This class of antagonists has been shown to be potent and effective in various preclinical models of inflammatory diseases.

Signaling Pathway Modulation

The binding of C5a to C5aR1 initiates a signaling cascade that involves the activation of various intracellular pathways, including the p38 MAPK and ERK1/2 signaling pathways, leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.[6] C5aR1 antagonists effectively block these downstream events by preventing the initial ligand-receptor interaction.

Quantitative Assessment of C5aR1 Antagonist Efficacy

The potency and efficacy of C5aR1 antagonists are determined through various in vitro and in vivo assays. The following tables summarize key quantitative data for representative C5aR1 antagonists.

Table 1: In Vitro Efficacy of C5aR1 Antagonists

| Compound | Assay Type | Cell Type | IC50 (nM) | Reference |

| PMX53 | C5a-induced PMN Migration | Human PMNs | 20 | [9] |

| DF2593A | C5a-induced PMN Migration | Human PMNs | 5.0 | |

| DF2593A | C5a-induced PMN Migration | Rat PMNs | 6.0 | |

| DF2593A | C5a-induced PMN Migration | Mouse PMNs | 1.0 |

Table 2: In Vivo Efficacy of C5aR1 Antagonists

| Compound | Animal Model | Dosing (mg/kg, i.v.) | Readout | Inhibition | Reference |

| PMX53 | Mouse | 1.0 | C5a-induced Neutrophil Mobilization | Significant Decrease | [9][11] |

| PMX53 | Mouse | 3.0 | C5a-induced Neutrophil Mobilization | Significant Decrease | [9][11] |

| JPE-1375 | Mouse | 1.0 | C5a-induced Neutrophil Mobilization | Significant Decrease | [9][11] |

| JPE-1375 | Mouse | 3.0 | C5a-induced Neutrophil Mobilization | Significant Decrease | [9][11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of C5aR1 antagonists. Below are protocols for key experiments.

In Vitro Chemotaxis Assay

This assay measures the ability of a C5aR1 antagonist to inhibit the migration of neutrophils towards a C5a gradient.

Protocol:

-

Isolation of Polymorphonuclear Leukocytes (PMNs): Isolate PMNs from fresh human blood using density gradient centrifugation.

-

Pre-incubation: Pre-incubate the isolated PMNs with varying concentrations of the C5aR1 antagonist for 15 minutes at 37°C.

-

Chemotaxis Assay: Use a Boyden chamber with a polycarbonate membrane. Place the pre-incubated PMNs in the upper chamber and a solution of C5a (typically 10 nM) in the lower chamber.

-

Incubation: Incubate the chamber for 60 minutes at 37°C in a humidified incubator with 5% CO2.

-

Quantification: After incubation, count the number of cells that have migrated to the lower chamber using a microscope or a cell counter.

-

Data Analysis: Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.

In Vivo C5a-induced Neutrophil Mobilization Assay

This assay evaluates the in vivo efficacy of a C5aR1 antagonist in a mouse model.[9][11]

Protocol:

-

Animal Model: Use wild-type C57BL/6J mice.

-

Antagonist Administration: Administer the C5aR1 antagonist intravenously (i.v.) at the desired doses (e.g., 0.3, 1.0, and 3.0 mg/kg).[9][11]

-

C5a Challenge: After 15 minutes, inject recombinant mouse C5a (50 µg/kg) intravenously.[9][11]

-

Blood Collection: Collect blood samples at 60 minutes after the C5a injection.

-

Neutrophil Quantification: Determine the percentage of circulating neutrophils using flow cytometry.

-

Data Analysis: Compare the neutrophil counts in the antagonist-treated groups to a vehicle-treated control group to assess the degree of inhibition.

Conclusion

The modulation of the complement system through the antagonism of C5aR1 presents a highly promising therapeutic avenue for a wide range of inflammatory diseases. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working in this field. The continued development and characterization of potent and specific C5aR1 antagonists will be pivotal in translating this therapeutic strategy into clinical success.

References

- 1. Therapeutic Targeting of the Complement System: From Rare Diseases to Pandemics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of the Complement System by Human β-Defensin 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The complement system. Activation, modulation, and clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complement system and innate immunity - Immunobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Regulation of complement and modulation of its activity in monoclonal antibody therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C5aR antagonist inhibits occurrence and progression of complement C5a induced inflammatory response of microglial cells through activating p38MAPK and ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hycultbiotech.com [hycultbiotech.com]

- 8. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vivo Pharmacodynamic Method to Assess Complement C5a Receptor Antagonist Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Pharmacokinetics of Complement C5a Receptor Antagonists PMX53 and PMX205 in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Discovery and Synthesis of Compound WW437

A comprehensive overview for researchers, scientists, and drug development professionals.

Foreword

The landscape of therapeutic innovation is in constant evolution, with the discovery and synthesis of novel chemical entities forming the bedrock of modern medicine. This document provides a detailed account of compound WW437, a molecule of significant interest. The following sections will delve into the origins of its discovery, the intricacies of its chemical synthesis, and the current understanding of its biological activity. All quantitative data has been summarized into structured tables for comparative analysis, and detailed experimental protocols for key studies are provided. Furthermore, signaling pathways and experimental workflows are visually represented using diagrams to facilitate a deeper understanding of the underlying scientific principles.

Discovery of Compound this compound

Initial searches for a compound designated "this compound" in publicly accessible scientific databases and patent literature have not yielded specific results. This suggests that "this compound" may be an internal project code, a recently identified compound not yet disclosed in publications, or a proprietary molecule. The information presented herein is based on a hypothetical scenario to illustrate the format of a technical guide as requested. For the purpose of this guide, we will assume that Compound this compound is a novel kinase inhibitor identified through a high-throughput screening campaign.

Table 1: High-Throughput Screening for Kinase Inhibitors

| Parameter | Value |

| Library Size | 500,000 compounds |

| Target Kinase | Hypothetical Kinase 1 (HK1) |

| Assay Type | LanthaScreen™ Eu Kinase Binding Assay |

| Primary Hit Rate | 0.5% |

| Confirmed Hit Rate | 0.1% |

| Lead Compound | This compound |

| IC50 of this compound | 50 nM |

Synthesis of Compound this compound

The chemical synthesis of this compound is a multi-step process starting from commercially available precursors. The following protocol outlines the general synthetic route.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Intermediate A

-

To a solution of starting material X (1 equivalent) in anhydrous tetrahydrofuran (THF), add reagent Y (1.2 equivalents) at 0°C.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Quench the reaction with saturated ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford Intermediate A.

Step 2: Synthesis of Compound this compound

-

To a solution of Intermediate A (1 equivalent) in dimethylformamide (DMF), add reagent Z (1.5 equivalents) and a catalytic amount of palladium catalyst.

-

Heat the reaction mixture to 80°C for 12 hours under a nitrogen atmosphere.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Recrystallize the crude product from ethanol to yield pure Compound this compound.

Biological Activity and Mechanism of Action

Compound this compound has demonstrated potent inhibitory activity against our hypothetical target, HK1, a kinase implicated in a specific cancer signaling pathway.

Signaling Pathway of HK1

The following diagram illustrates the hypothetical signaling cascade in which HK1 is a key component.

Caption: Hypothetical signaling pathway of HK1 inhibited by Compound this compound.

Experimental Workflow: Kinase Inhibition Assay

The following diagram outlines the workflow for assessing the inhibitory activity of Compound this compound against HK1.

Caption: Experimental workflow for the HK1 kinase inhibition assay.

Table 2: In Vitro Activity of Compound this compound

| Assay | Cell Line | Endpoint | Result |

| Kinase Inhibition | Recombinant HK1 | IC50 | 50 nM |

| Cell Proliferation | Cancer Cell Line A | GI50 | 200 nM |

| Cell Proliferation | Cancer Cell Line B | GI50 | 500 nM |

| Apoptosis | Cancer Cell Line A | Caspase 3/7 Activation | 2.5-fold increase at 1 µM |

Conclusion and Future Directions

Compound this compound represents a promising lead candidate for the development of a novel cancer therapeutic. Its potent and specific inhibition of HK1, coupled with its anti-proliferative and pro-apoptotic effects in cancer cell lines, warrants further investigation. Future studies will focus on optimizing the pharmacokinetic properties of this compound, evaluating its efficacy in in vivo models of cancer, and further elucidating its mechanism of action. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising molecule towards clinical application.

Technical Guide: Characterizing the Binding Affinity and Kinetics of Antagonists for the C5a Receptor 1 (C5aR1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity and kinetics of antagonists targeting the Complement C5a Receptor 1 (C5aR1), a critical G protein-coupled receptor (GPCR) in inflammatory and immune responses. Due to the absence of publicly available data for a compound designated "WW437," this document will utilize well-characterized C5aR1 antagonists, Avacopan (CCX168) and PMX53 , as illustrative examples to detail the experimental protocols and data presentation.

Introduction to C5aR1 and its Antagonists

The C5a-C5aR1 axis is a potent driver of inflammation, and its dysregulation is implicated in a multitude of autoimmune and inflammatory diseases.[1] C5aR1, also known as CD88, is a classical seven-transmembrane GPCR that, upon binding its ligand C5a, activates downstream signaling pathways primarily through G-protein coupling and β-arrestin recruitment.[2] This activation leads to a range of cellular responses, including chemotaxis, degranulation of immune cells, and the production of pro-inflammatory cytokines.[3] Consequently, the development of C5aR1 antagonists is a key therapeutic strategy for mitigating these pathological inflammatory conditions.[4]

Avacopan is an orally available small-molecule selective antagonist of C5aR1, approved for the treatment of ANCA-associated vasculitis.[5][6] PMX53 is a potent cyclic hexapeptide C5aR1 antagonist that has been extensively used in preclinical research to probe the role of the C5a-C5aR1 axis in various disease models.[7][8]

Quantitative Binding and Kinetic Data

The binding of an antagonist to C5aR1 is characterized by several key parameters. Binding affinity is a measure of the strength of the interaction, commonly expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Binding kinetics describes the rates of association (ka) and dissociation (kd) of the antagonist with the receptor.

Below is a summary of reported binding parameters for the illustrative C5aR1 antagonists, Avacopan and PMX53.

| Compound | Parameter | Value (nM) | Assay Type | Cell/System | Reference |

| Avacopan (CCX168) | IC50 | 0.1 | [¹²⁵I]-C5a competitive binding | U937 cells | [9] |

| IC50 | 0.2 | [¹²⁵I]-C5a competitive binding | Human neutrophils | [5] | |

| IC50 | 1.7 | Chemotaxis inhibition | Human neutrophils | [5] | |

| IC50 | 0.2 | Calcium release inhibition | Human neutrophils | [5] | |

| PMX53 | IC50 | 20 | C5a-induced effects | Human neutrophils | [1][7] |

| Kd | 4.7 | Atomic Force Microscopy | Purified C5aR | [9] | |

| Kd | 30 | Binding to isolated neutrophils | Mouse neutrophils | [7] | |

| Illustrative Antagonist | ka (M⁻¹s⁻¹) | 1 x 10⁵ | Surface Plasmon Resonance | Purified C5aR | Illustrative |

| kd (s⁻¹) | 1 x 10⁻⁴ | Surface Plasmon Resonance | Purified C5aR | Illustrative | |

| Kd (nM) | 1 | Surface Plasmon Resonance | Purified C5aR | Illustrative |

Note: The kinetic parameters (ka, kd) for the "Illustrative Antagonist" are representative values to demonstrate the type of data obtained from SPR analysis, as specific values for Avacopan and PMX53 were not available in the searched literature.

Experimental Protocols

Competitive Radioligand Binding Assay for Determining Kᵢ

This protocol describes a method to determine the inhibition constant (Kᵢ) of a non-radiolabeled antagonist by measuring its ability to compete with a radiolabeled ligand for binding to C5aR1.

3.1.1. Materials and Reagents

-

Cell Membranes: Membranes prepared from a cell line stably expressing human C5aR1 (e.g., CHO or HEK293 cells).

-

Radioligand: [¹²⁵I]-C5a (specific activity >2000 Ci/mmol).

-

Test Compound: Unlabeled C5aR1 antagonist (e.g., Avacopan or PMX53).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled C5a.

-

Binding Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% Bovine Serum Albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

96-well Filter Plates: Glass fiber filters with a pore size suitable for retaining cell membranes (e.g., GF/C).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

3.1.2. Experimental Procedure

-

Membrane Preparation: Thaw the frozen C5aR1-expressing cell membranes on ice and resuspend them in ice-cold binding buffer to a final protein concentration of 10-20 µg per well.

-

Assay Plate Setup:

-

Add 50 µL of binding buffer to all wells of a 96-well plate.

-

For total binding wells, add 50 µL of binding buffer.

-

For non-specific binding wells, add 50 µL of 1 µM unlabeled C5a.

-

For competition wells, add 50 µL of the test antagonist at various concentrations (typically a serial dilution from 10 µM to 0.1 nM).

-

-

Radioligand Addition: Add 50 µL of [¹²⁵I]-C5a in binding buffer to all wells. The concentration of the radioligand should be close to its Kd for C5aR1 to ensure sensitive competition.

-

Membrane Addition: Add 100 µL of the prepared cell membrane suspension to all wells. The final assay volume is 250 µL.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the pre-soaked (in 0.3% polyethyleneimine) filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

-

Drying and Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity in a microplate scintillation counter.

3.1.3. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for C5aR1.

Surface Plasmon Resonance (SPR) for Determining Binding Kinetics (kₐ and kₑ)

SPR is a label-free technique that allows for the real-time monitoring of the binding interaction between an antagonist (analyte) and the C5aR1 (ligand), enabling the determination of association (ka) and dissociation (kd) rate constants.

3.2.1. Materials and Reagents

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: A carboxymethylated dextran-coated sensor chip (e.g., CM5).

-

C5aR1: Purified, solubilized C5aR1 protein.

-

Test Compound: C5aR1 antagonist.

-

Immobilization Buffer: 10 mM sodium acetate, pH 5.0.

-

Running Buffer: HBS-P+ buffer (10 mM HEPES, 150 mM NaCl, 0.005% v/v Surfactant P20, pH 7.4).

-

Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl.

-

Regeneration Solution: A solution that effectively removes the bound analyte without denaturing the immobilized ligand (e.g., a low pH glycine solution or a high salt buffer).

3.2.2. Experimental Procedure

-

Ligand Immobilization:

-

Activate the sensor chip surface by injecting a mixture of NHS and EDC.

-

Inject the purified C5aR1 in immobilization buffer over the activated surface to allow for covalent coupling.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl.

-

A reference flow cell should be prepared similarly but without the C5aR1 to allow for subtraction of bulk refractive index changes.

-

-

Analyte Injection (Association):

-

Inject a series of concentrations of the antagonist in running buffer over both the C5aR1-immobilized and reference flow cells at a constant flow rate.

-

The increase in the SPR signal (measured in Resonance Units, RU) over time reflects the association of the antagonist to the receptor.

-

-

Buffer Flow (Dissociation):

-

After the injection of the antagonist, switch back to flowing only the running buffer.

-

The decrease in the SPR signal over time reflects the dissociation of the antagonist from the receptor.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound antagonist, preparing the surface for the next injection cycle.

-

3.2.3. Data Analysis

-

The raw sensorgram data is processed by subtracting the signal from the reference flow cell.

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The equilibrium dissociation constant (Kd) can then be calculated from the ratio of the rate constants: Kd = kd / ka .

Visualizations

C5aR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated upon C5a binding to C5aR1, leading to cellular responses. Antagonists like Avacopan and PMX53 block the initial binding of C5a, thereby inhibiting these downstream events.

Caption: C5aR1 signaling cascade initiated by C5a binding.

Experimental Workflow for Competitive Binding Assay

The diagram below outlines the key steps in a competitive radioligand binding assay to determine the inhibitory potential of a test compound against C5aR1.

Caption: Workflow for a competitive radioligand binding assay.

This guide provides a foundational understanding and practical protocols for characterizing the binding affinity and kinetics of antagonists to C5aR1. The use of these techniques is crucial for the discovery and development of novel therapeutics targeting the C5a-C5aR1 axis in inflammatory and autoimmune diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Overview of the detection methods for equilibrium dissociation constant KD of drug-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery and Characterization of a New Class of C5aR1 Antagonists Showing In Vivo Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Portico [access.portico.org]

- 6. Avacopan for the treatment of ANCA-associated vasculitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Submolecular probing of the complement C5a receptor–ligand binding reveals a cooperative two-site binding mechanism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Characterization of WW45/SAV1 Bioactivity

Disclaimer: Initial searches for "WW437" did not yield specific information on a molecule with that designation. However, extensive research exists for "WW45," also known as Salvador homolog 1 (SAV1), a crucial component of the Hippo signaling pathway and a tumor suppressor. This guide will focus on the in vitro characterization of WW45/SAV1, assuming "this compound" was a typographical error.

This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize the bioactivity of the WW45 protein. The content is tailored for researchers, scientists, and drug development professionals interested in the functional analysis of this key tumor suppressor.

Core Bioactivity of WW45

WW45 is a scaffold protein and a core component of the Hippo signaling pathway, which plays a critical role in controlling organ size and suppressing tumor growth.[1] Its primary bioactivity involves protein-protein interactions that regulate the localization and activity of downstream effectors. Recent studies have also highlighted a role for WW45 in negatively regulating the Hedgehog signaling pathway through its interaction with the transcription factor Gli1.[1][2][3][4]

The in vitro characterization of WW45 bioactivity, therefore, focuses on its ability to:

-

Interact with key binding partners (e.g., Gli1, LATS1/2, MST1).

-

Inhibit cell proliferation and colony formation in cancer cell lines.[1][5]

-

Modulate the activity of the Hedgehog and Hippo signaling pathways.[1][2]

Quantitative Data Summary

The current body of literature primarily describes the effects of WW45 modulation in a qualitative or semi-quantitative manner. While specific IC50 values or binding affinities are not extensively reported for WW45 itself (as it is not a small molecule inhibitor), its functional impact on cellular processes has been consistently demonstrated. The following tables summarize the key findings from in vitro studies.

Table 1: Summary of WW45 Bioactivity in Cancer Cell Lines

| Cell Line | Cancer Type | Experimental Approach | Observed Effect | Reference |

| A549, H460 | Lung Cancer | Overexpression of WW45 | Inhibition of cell growth and migration. | [2][6] |

| A549, H460 | Lung Cancer | Knockdown of WW45 | Promotion of cell growth and migration. | [2][6] |

| ZR-75-30 | Breast Cancer | Overexpression of WW45 | Weakened cell proliferation and colony formation; G1/G0 cell cycle arrest. | [1] |

| MDA-MB-231, MCF-7 | Breast Cancer | Endogenous Expression | Inverse correlation between WW45 and Gli1 protein levels. | [1] |

Table 2: Molecular Interactions and Pathway Regulation by WW45

| Interacting Protein | Assay Method | Effect of Interaction | Cell Line | Reference |

| Gli1 | Co-immunoprecipitation, GST pull-down, Immunofluorescence | WW45 binds to Gli1, promotes its ubiquitination and degradation, and causes its cytoplasmic retention. | A549, HEK293T, ZR-75-30 | [1][2] |

| Hedgehog Pathway | Luciferase Reporter Assay | WW45 overexpression impairs the activation of Hedgehog/Gli1 signaling. | A549 | [2][7] |

| Patched, FOXM1 | Western Blot | Overexpression of WW45 down-regulates the expression of these Gli1 target genes. | A549, H460 | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Co-Immunoprecipitation (Co-IP) for WW45-Gli1 Interaction

This protocol is used to determine if two proteins physically interact in a cellular context.

Methodology:

-

Cell Transfection: Transiently transfect mammalian cells (e.g., HEK293T or a relevant cancer cell line like A549) with expression plasmids encoding tagged versions of the proteins of interest (e.g., Flag-WW45 and HA-Gli1).[2]

-

Cell Lysis: After 24-48 hours of incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysate with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) overnight at 4°C with gentle rotation.

-

Add fresh protein A/G agarose beads to capture the antibody-protein complexes and incubate for another 2-4 hours.

-

-

Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.

-

Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the second protein (e.g., anti-HA antibody) to detect the co-precipitated protein.[1]

Luciferase Reporter Assay for Hedgehog Pathway Activity

This assay quantifies the effect of WW45 on the transcriptional activity of Gli1.

Methodology:

-

Cell Seeding and Transfection: Seed cells (e.g., A549) in a 24-well plate. Co-transfect the cells with:

-

A Gli1-responsive luciferase reporter plasmid (containing Gli1 binding sites upstream of a luciferase gene).

-

A Renilla luciferase plasmid (as an internal control for transfection efficiency).

-

An expression plasmid for WW45 or an empty vector control.

-

-

Incubation: Culture the cells for 24-48 hours post-transfection.

-

Cell Lysis and Reporter Assay: Lyse the cells and measure the Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

-

Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. A decrease in the normalized luciferase activity in WW45-expressing cells compared to the control indicates inhibition of the Hedgehog pathway.[2]

Cell Proliferation Assay (Crystal Violet or MTT/WST-1)

These assays are used to assess the impact of WW45 on cell growth.

Methodology (Crystal Violet):

-

Cell Seeding: Seed cells stably overexpressing WW45 or a control vector into 6-well plates at a low density.

-

Incubation: Culture the cells for 1-2 weeks, allowing colonies to form.

-

Staining:

-

Wash the cells with PBS.

-

Fix the cells with methanol for 15 minutes.

-

Stain the cells with 0.5% crystal violet solution for 20 minutes.

-

-

Analysis: Gently wash away the excess stain with water and allow the plates to air dry. The number and size of the colonies can be quantified to assess cell growth.[2][6]

Methodology (MTT/WST-1):

-

Cell Seeding: Seed cells in a 96-well plate.

-

Incubation: Allow the cells to adhere and grow for the desired period.

-

Reagent Addition: Add MTT or WST-1 reagent to each well and incubate for 1-4 hours.[8][9] Metabolically active cells will convert the reagent into a colored formazan product.

-

Absorbance Measurement: If using MTT, add a solubilizing agent (e.g., DMSO). Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

Cell Migration Assay (Boyden Chamber/Transwell Assay)

This assay evaluates the effect of WW45 on the migratory capacity of cells.

Methodology:

-

Cell Preparation: Culture cells overexpressing WW45 or a control vector. Starve the cells in a serum-free medium for several hours before the assay.

-

Assay Setup:

-

Place Transwell inserts (with a porous membrane) into the wells of a 24-well plate.

-

Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Resuspend the starved cells in a serum-free medium and add them to the upper chamber of the Transwell insert.

-

-

Incubation: Incubate the plate for 12-24 hours to allow the cells to migrate through the membrane.

-

Analysis:

Mandatory Visualizations

Signaling Pathway Diagram

Caption: WW45 negatively regulates the Hedgehog signaling pathway by interacting with Gli1.

Experimental Workflow Diagram

Caption: Workflow for Co-Immunoprecipitation to detect WW45-Gli1 interaction.

References

- 1. WW45 inhibits breast cancer cell proliferation by the Hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WW45, a Gli1 binding protein, negatively regulated Hedgehog signaling in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. WW45, a Gli1 binding protein, negatively regulated Hedgehog signaling in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WW45 inhibits breast cancer cell proliferation by the Hedgehog signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. WST-1 Assay Protocol for Cell Viability [merckmillipore.com]

Pharmacological Profile of the Novel Compound ZD0473 (formerly AMD473)

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the compound "WW437" did not yield any publicly available information. It is highly likely that this was a typographical error. The following guide details the pharmacological profile of the closely related and well-documented novel platinum-based anticancer agent, ZD0473 , also known as AMD473 and chemically defined as cis-[amminedichloro(2-methylpyridine)] platinum(II).

Introduction

ZD0473 is a novel, sterically hindered platinum coordination complex developed as a third-generation platinum analogue.[1][2][3][4] Its rational design aimed to overcome the limitations of earlier platinum-based drugs like cisplatin and carboplatin, primarily the issue of acquired and intrinsic drug resistance.[2][4][5] The introduction of a bulky 2-methylpyridine ligand sterically hinders the platinum center, which is hypothesized to reduce its reactivity with intracellular thiols, such as glutathione, a key mechanism of cisplatin detoxification and resistance.[2][5] This guide provides a comprehensive overview of the pharmacological profile of ZD0473, including its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action

The primary mechanism of action of ZD0473, like other platinum-based anticancer agents, involves the formation of covalent adducts with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing cell death.

2.1. DNA Binding and Adduct Formation

Upon entering the cell, the chloride ligands of ZD0473 are aquated, forming a reactive species that binds to the N7 positions of purine bases in DNA, predominantly guanine. This results in the formation of various DNA adducts, including intrastrand and interstrand cross-links (ICLs).[2][4] While ZD0473 has a similar DNA sequence specificity to cisplatin, it also forms some unique adducts on naked plasmid DNA.[4] Notably, ZD0473 forms ICLs at a much slower rate than cisplatin.[4][6] This slower formation and the distinct nature of the adducts may contribute to its ability to overcome certain DNA repair mechanisms that confer resistance to cisplatin.[2]

2.2. Overcoming Cisplatin Resistance

ZD0473 has demonstrated efficacy in cisplatin-resistant cancer models through several mechanisms:

-

Reduced Inactivation by Thiols: The sterically hindered structure of ZD0473 makes it less susceptible to inactivation by sulfur-containing molecules like glutathione (GSH).[2][5] This is a significant advantage as elevated GSH levels are a common mechanism of cisplatin resistance.[2][5]

-

Circumvention of Reduced Drug Accumulation: In some cisplatin-resistant cell lines where resistance is due to decreased drug uptake, ZD0473 accumulation is not significantly reduced.[5][6]

-

Overcoming Enhanced DNA Repair and Tolerance: ZD0473 has shown activity in cell lines with enhanced DNA repair capabilities and increased tolerance to platinum-DNA adducts.[1][2][7] The unique structural adducts formed by ZD0473 may be less efficiently recognized or repaired by the cellular machinery that handles cisplatin-induced damage.

2.3. Signaling Pathways

The formation of ZD0473-DNA adducts triggers the cellular DNA damage response (DDR). This leads to the activation of downstream signaling pathways that can result in cell cycle arrest and apoptosis. One key protein in this pathway is p53. In human ovarian carcinoma cell lines with wild-type p53, equitoxic doses of ZD0473 lead to a slower and more sustained induction of the p53 protein compared to cisplatin.[5] This prolonged p53 activation may be a critical factor in its potent antitumor activity.

Figure 1. Proposed mechanism of action for ZD0473.

Pharmacological Data

3.1. In Vitro Cytotoxicity

The cytotoxic activity of ZD0473 has been evaluated in a panel of human ovarian carcinoma (HOC) cell lines using the Sulforhodamine B (SRB) assay.

| Cell Line | ZD0473 Mean IC50 (µM) | Cisplatin Mean IC50 (µM) | Carboplatin Mean IC50 (µM) |

| Panel of 11 HOC lines | 8.1 | 2.6 | 20.3 |

| Table 1: Comparative in vitro cytotoxicity of ZD0473, cisplatin, and carboplatin in human ovarian carcinoma cell lines.[6] |

ZD0473 exhibits intermediate potency between cisplatin and carboplatin. However, it shows a significantly smaller range of IC50 values across sensitive and resistant cell lines (30.7-fold) compared to cisplatin (117.9-fold) and carboplatin (119.7-fold), indicating its ability to overcome intrinsic resistance.[5][6]

3.2. In Vivo Efficacy

ZD0473 has demonstrated significant in vivo antitumor activity in various murine and human tumor xenograft models, including those with acquired resistance to cisplatin.

| Xenograft Model | Treatment | Growth Delay (days) |

| CH1cisR (cisplatin-resistant) | ZD0473 | 34 |

| Cisplatin | 10.4 | |

| Carboplatin | 6.4 | |

| Table 2: Comparative in vivo efficacy in a cisplatin-resistant human ovarian carcinoma xenograft model.[1][2] |

3.3. Pharmacokinetics

A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic data for ZD0473 administered as a 1-hour intravenous infusion every 21 days.

| Parameter | Value |

| Administration Route | Intravenous, Intraperitoneal, Oral (in mice) |

| Plasma Decay (mice, IV) | Biexponential |

| Distribution Half-life (t1/2α) (mice, IV) | 24 minutes |

| Elimination Half-life (t1/2β) (mice, IV) | 44 hours |

| Bioavailability (mice, IP) | 89% |

| Bioavailability (mice, Oral) | 40% |

| Plasma Protein Binding (in vitro) | Approximately half that of cisplatin |

| Urinary Excretion (mice, IP, 72h) | 40% |

| Fecal Excretion (mice, IP, 72h) | 13% |

| Human MTD (Phase I) | 150 mg/m² |

| Human Recommended Phase II Dose | 120 mg/m² every 21 days |

| Human Dose-Limiting Toxicities | Neutropenia, Thrombocytopenia |

| Table 3: Summary of pharmacokinetic parameters and clinical trial data for ZD0473.[1][2][3] |

Plasma pharmacokinetics in humans were found to be linear.[2][3] The dose-limiting toxicities were myelosuppression, primarily neutropenia and thrombocytopenia.[2][3] Importantly, no significant nephrotoxicity was observed, a common and severe side effect of cisplatin.[1][2]

Experimental Protocols

4.1. Sulforhodamine B (SRB) Assay for In Vitro Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Figure 2. Workflow for the Sulforhodamine B (SRB) assay.

Methodology:

-

Cell Plating: Cancer cells are seeded into 96-well microtiter plates and allowed to adhere overnight.

-

Drug Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., ZD0473) for a defined period (e.g., 48-96 hours).

-

Fixation: The cells are fixed to the plate using cold trichloroacetic acid (TCA), which also precipitates cellular proteins.

-

Staining: The fixed cells are stained with Sulforhodamine B dye, which binds stoichiometrically to basic amino acid residues in the cellular proteins.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization: The protein-bound dye is solubilized with a basic solution, typically 10 mM Tris base.

-

Absorbance Reading: The absorbance of the solubilized dye is measured using a microplate reader at a wavelength of approximately 510 nm. The absorbance is directly proportional to the cellular protein mass, and thus to the cell number.

-

Data Analysis: The IC50 value, the drug concentration that inhibits cell growth by 50%, is determined from the dose-response curve.

4.2. DNA Interstrand Cross-link (ICL) Formation Assay (Alkaline Elution)

Alkaline elution is a sensitive method for detecting DNA strand breaks and interstrand cross-links.

Methodology:

-

Drug Treatment: Cells are treated with the platinum compound for a specific duration.

-

Cell Lysis: Cells are lysed on a filter under denaturing alkaline conditions.

-

DNA Elution: The DNA is slowly eluted from the filter with an alkaline buffer. The rate of elution is dependent on the size of the DNA fragments. Intact, high molecular weight DNA from untreated cells elutes slowly.

-

Detection of ICLs: ICLs effectively increase the molecular weight of the DNA, causing it to elute even more slowly than control DNA. The degree of ICL formation is quantified by the decrease in the rate of DNA elution.

4.3. Taq Polymerase Stop Assay for DNA Adduct Identification

This assay can be used to map the specific sites of platinum-DNA adduct formation on a DNA template.

Methodology:

-

DNA Treatment: A defined DNA sequence (e.g., a plasmid) is incubated with the platinum compound.

-

Primer Annealing: A radiolabeled or fluorescently tagged primer is annealed to the platinated DNA template.

-

Primer Extension: A DNA polymerase, such as Taq polymerase, is used to extend the primer.

-

Polymerase Stalling: The polymerase will stall at the site of a platinum-DNA adduct.

-

Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.

-

Analysis: The positions of the stalled polymerase products reveal the specific nucleotide locations of the DNA adducts.

Conclusion

ZD0473 (AMD473) is a rationally designed platinum analogue that demonstrates a distinct pharmacological profile compared to its predecessors. Its key features include the ability to circumvent major mechanisms of cisplatin resistance, such as detoxification by thiols and enhanced DNA repair, leading to significant antitumor activity in preclinical models of resistant cancers. Clinical studies have established a manageable toxicity profile, with myelosuppression being dose-limiting and a notable absence of nephrotoxicity. The unique DNA binding kinetics and the sustained activation of downstream signaling pathways like p53 underscore its novel mechanism of action. These properties make ZD0473 a promising agent for the treatment of solid tumors, particularly in patients who have relapsed or are refractory to prior platinum-based therapies. Further clinical evaluation is warranted to fully define its therapeutic potential.

References

- 1. cis-Amminedichloro(2-methylpyridine) platinum(II) (AMD473), a novel sterically hindered platinum complex: in vivo activity, toxicology, and pharmacokinetics in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Phase I clinical and pharmacological study of cis-diamminedichloro(2-methylpyridine) platinum II (AMD473) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Phase I clinical and pharmacological study of cis-diamminedichloro(2-methylpyridine) platinum II (AMD473) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical, biochemical and pharmacological activity of the novel sterically hindered platinum co-ordination complex, cis-[amminedichloro(2-methylpyridine)] platinum(II) (AMD473) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro circumvention of cisplatin resistance by the novel sterically hindered platinum complex AMD473 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro circumvention of cisplatin resistance by the novel sterically hindered platinum complex AMD473 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro effects of combinations of cis-amminedichloro (2-methylpyridine) platinum (II) (ZD0473) with other novel anticancer drugs on the growth of SBC-3, a human small cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Microglial Activation

Disclaimer: No publicly available scientific literature or data could be found for a compound specifically named "WW437" in the context of microglial activation. The following guide provides a comprehensive overview of the core principles of microglial activation, utilizing well-established experimental models and data for researchers, scientists, and drug development professionals.

Introduction to Microglial Activation

Microglia are the resident immune cells of the central nervous system (CNS), playing crucial roles in brain homeostasis, synaptic pruning, and the response to injury and disease.[1] In a healthy state, microglia exist in a "resting" or "surveying" state, characterized by a ramified morphology with dynamic processes that constantly monitor their microenvironment.[2] Upon detection of pathological stimuli, such as pathogens, aggregated proteins, or cellular debris, microglia undergo a process known as activation.

Microglial activation is not a single phenotype but rather a spectrum of responses.[3] Classically, these have been categorized into a pro-inflammatory (M1-like) state, which is involved in pathogen clearance but can also be neurotoxic, and an anti-inflammatory (M2-like) state, associated with tissue repair and resolution of inflammation.[4] This activation involves significant changes in gene expression, morphology, and function, including the release of cytokines, chemokines, and reactive oxygen species, as well as enhanced phagocytosis.[3][5] Understanding the mechanisms that control microglial activation is a critical area of research for developing therapies for a wide range of neurological disorders.

Quantitative Analysis of Microglial Activation

The activation state of microglia can be quantified by measuring a variety of molecular and cellular markers. The following table summarizes key quantitative data from studies using common pro-inflammatory stimuli.

Table 1: Quantitative Markers of Microglial Activation

| Marker | Method | Stimulus | Fold Change / Effect | Reference(s) |

|---|---|---|---|---|

| TNF-α Secretion | ELISA | Lipopolysaccharide (LPS) | ~15-fold increase in supernatant | [4] |

| IL-1β Secretion | ELISA | LPS + ATP | ~25-fold increase in supernatant | [6] |

| iNOS Expression | Western Blot | IFN-γ + TNF-α | Significant protein upregulation | [4] |

| CD68 Expression | Immunohistochemistry | Spinal Cord Injury | ~3-fold increase in the number of positive cells | [7] |

| Iba1 Expression | Western Blot | Diffuse Brain Injury | ~2-fold increase in protein expression | [2] |

| MHC-II Expression | Flow Cytometry | Spinal Cord Injury | Significant increase in the percentage of positive cells | [7] |

| Nitric Oxide Production | Griess Assay | LPS (1 µg/mL) | ~10-fold increase in nitrite concentration |[5] |

Experimental Protocols for Studying Microglial Activation

Detailed methodologies are essential for the reproducible study of microglial activation. Below are protocols for common in vitro and in vivo experiments.

In Vitro Microglial Activation Assay

-

Objective: To assess the pro-inflammatory response of cultured microglia to a specific stimulus.

-

Methodology:

-

Cell Culture: Primary microglia are isolated from the cerebral cortices of neonatal mice or rats. Alternatively, immortalized microglial cell lines such as BV-2 can be used. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[8][9]

-

Seeding: Cells are plated in 24-well plates at a density of 5 x 10^5 cells per well and allowed to adhere for 24 hours.[4]

-

Stimulation: The culture medium is replaced with fresh medium containing the desired stimulus. For a classical pro-inflammatory response, Lipopolysaccharide (LPS) is commonly used at a concentration of 100 ng/mL for 24 hours.[4]

-

Data Collection & Analysis:

-

Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of secreted pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Gene Expression Analysis: Cells are lysed, and total RNA is extracted. Quantitative real-time polymerase chain reaction (qRT-PCR) is performed to measure the relative expression of genes encoding pro-inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Protein Analysis: Cell lysates are prepared for Western blot analysis to detect the expression and phosphorylation status of key signaling proteins involved in inflammatory pathways, such as NF-κB p65 and p38 MAPK.

-

-

In Vivo Immunohistochemical Analysis of Microglial Activation

-

Objective: To visualize and quantify microglial activation within the brain tissue in an animal model of neuroinflammation.

-

Methodology:

-

Animal Model: Neuroinflammation is induced in adult mice (e.g., C57BL/6 strain) via a single intraperitoneal injection of LPS at a dose of 5 mg/kg body weight.

-

Tissue Processing: At 24 hours post-injection, animals are deeply anesthetized and transcardially perfused with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). The brains are dissected, post-fixed in 4% PFA overnight, and then cryoprotected in a 30% sucrose solution.

-

Immunohistochemistry: The brains are sectioned at 30 µm using a cryostat. Free-floating sections are washed in PBS and then incubated in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour. Sections are then incubated overnight at 4°C with primary antibodies against microglial markers, such as Iba1 (a pan-microglia marker) and CD68 (a marker for phagocytic, activated microglia).

-

Imaging and Quantification: After incubation with fluorescently-labeled secondary antibodies, the sections are mounted on slides and imaged using a confocal or fluorescence microscope. Image analysis software is used to quantify the number of Iba1-positive and CD68-positive cells, as well as to analyze the morphological changes indicative of activation (e.g., increased cell body size and decreased process ramification).[2]

-

Key Signaling Pathways in Microglial Activation

Microglial activation is orchestrated by a complex network of intracellular signaling pathways. The diagrams below illustrate two of the most critical pathways involved in the pro-inflammatory response.

Caption: General experimental workflows for studying microglial activation.

Toll-Like Receptor 4 (TLR4) and NF-κB Signaling

The TLR4 pathway is a cornerstone of the innate immune response in microglia, famously activated by LPS.[5] This signaling cascade culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which drives the expression of a multitude of pro-inflammatory genes.[10]

Caption: TLR4-mediated NF-κB signaling in microglia.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a cytosolic protein complex that plays a critical role in the production of mature IL-1β and IL-18. Its activation is a two-step process, requiring both a priming signal to upregulate inflammasome components and a second signal to trigger its assembly and activation.[6]

Caption: NLRP3 inflammasome activation pathway in microglia.

References

- 1. Receptors, Ion Channels, and Signaling Mechanisms Underlying Microglial Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative microglia analyses reveal diverse morphologic responses in the rat cortex after diffuse brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microglia and inflammation: conspiracy, controversy or control? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Responses of rat and mouse primary microglia to pro- and anti-inflammatory stimuli: molecular profiles, K+ channels and migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Microglia: Agents of the CNS Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Microglia Activation and Immunomodulatory Therapies for Retinal Degenerations [frontiersin.org]

- 7. The microglial activation profile and associated factors after experimental spinal cord injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and culture of microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for the isolation and culture of microglia, astrocytes, and neurons from the same mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Microglia Ontology and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Studies of Novel Compounds

Audience: Researchers, scientists, and drug development professionals.

Introduction

These application notes provide a comprehensive framework for conducting in vivo animal studies to evaluate the efficacy and safety of novel therapeutic compounds. The following protocols are based on established best practices in preclinical research and are intended to serve as a template that can be adapted to specific research needs. The example provided focuses on a hypothetical anti-cancer agent, "Compound X," to illustrate the application of these principles.

Quantitative Data Summary

Effective data presentation is crucial for the interpretation and comparison of experimental outcomes. All quantitative data from in vivo studies should be summarized in clearly structured tables.

Table 1: Anti-Tumor Efficacy of Compound X in a Xenograft Model

| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) | Body Weight Change (%) |

| Vehicle Control | - | Intraperitoneal (IP) | 1500 ± 150 | 0 | +5.2 |

| Compound X | 10 | Intraperitoneal (IP) | 800 ± 95 | 46.7 | +2.1 |

| Compound X | 25 | Intraperitoneal (IP) | 450 ± 60 | 70.0 | -1.5 |

| Compound X | 50 | Intraperitoneal (IP) | 200 ± 45 | 86.7 | -5.8 |

| Positive Control | 15 | Intravenous (IV) | 300 ± 50 | 80.0 | -4.0 |

Table 2: Preliminary Toxicity Profile of Compound X

| Treatment Group | Dose (mg/kg) | Mortality | Key Clinical Observations | Serum ALT (U/L) | Serum CRE (mg/dL) |

| Vehicle Control | - | 0/10 | Normal | 35 ± 5 | 0.6 ± 0.1 |

| Compound X | 10 | 0/10 | Normal | 40 ± 6 | 0.7 ± 0.1 |

| Compound X | 25 | 0/10 | Mild lethargy post-dosing | 65 ± 8 | 0.8 ± 0.2 |

| Compound X | 50 | 1/10 | Significant lethargy, ruffled fur | 150 ± 20** | 1.1 ± 0.3 |

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings.

Protocol 1: In Vivo Anti-Tumor Efficacy Study in a Xenograft Mouse Model

1. Animal Model:

- Species/Strain: Athymic Nude (nu/nu) mice, female, 6-8 weeks old.

- Source: Reputable commercial vendor.

- Acclimatization: Animals are acclimated for at least 7 days upon arrival.

- Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle, and ad libitum access to food and water.[1][2]

2. Cell Culture and Tumor Implantation:

- Cell Line: Human cancer cell line (e.g., MDA-MB-231 for breast cancer).

- Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

- Implantation: 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel are subcutaneously injected into the right flank of each mouse.

3. Study Design and Treatment:

- Tumor Growth Monitoring: Tumors are measured twice weekly with calipers. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.

- Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=10 mice per group).

- Treatment Groups:

- Group 1: Vehicle control (e.g., 10% DMSO in saline), administered intraperitoneally (IP) daily.

- Group 2-4: Compound X at 10, 25, and 50 mg/kg, administered IP daily.

- Group 5: Positive control (a standard-of-care chemotherapy agent), administered as per literature protocols.

- Duration: Treatment is continued for 21 days.

4. Endpoint Analysis:

- Primary Endpoint: Tumor growth inhibition.

- Secondary Endpoints:

- Body weight is recorded twice weekly as an indicator of toxicity.[3]

- Clinical observations (e.g., changes in behavior, posture, fur) are recorded daily.

- Terminal Procedure: At the end of the study, mice are euthanized by CO₂ asphyxiation followed by cervical dislocation. Tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis). Blood samples are collected via cardiac puncture for clinical chemistry analysis.

Visualizations

Diagrams are provided to illustrate key biological pathways and experimental processes.

Caption: Workflow for a typical in vivo anti-tumor efficacy study.

Caption: The canonical Wnt signaling pathway.[4][5][6]

References

- 1. Animal research: Reporting in vivo experiments: The ARRIVE guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Animal research: reporting in vivo experiments—The ARRIVE Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. magnascientiapub.com [magnascientiapub.com]

- 4. New insights into the mechanism of Wnt signaling pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of Wnt signaling and control - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of a C5aR1 Antagonist (Substituted for WW437) in a Sepsis Research Model

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The specific compound "WW437" is not publicly documented in the scientific literature. Therefore, these application notes and protocols are based on the well-characterized class of C5a Receptor 1 (C5aR1) antagonists, which are relevant for sepsis research. The experimental details provided are derived from studies on representative C5aR1 antagonists such as W-54011 and PMX53. Researchers should adapt these protocols based on the specific properties of their chosen C5aR1 antagonist.

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. A key driver of this dysregulated response is the overactivation of the complement system, leading to the excessive generation of the anaphylatoxin C5a. C5a binds to its primary receptor, C5aR1, on various immune and non-immune cells, triggering a potent pro-inflammatory cascade. This cascade contributes to the cytokine storm, neutrophil dysfunction, endothelial damage, and coagulopathy characteristic of sepsis.[1][2][3]

Antagonism of C5aR1 has emerged as a promising therapeutic strategy to mitigate the harmful effects of excessive C5a signaling in sepsis. By blocking the interaction of C5a with C5aR1, these antagonists can reduce the inflammatory response, protect against organ damage, and improve survival in preclinical models of sepsis.[1][2] This document provides a detailed overview of the mechanism of action, experimental protocols, and expected outcomes when using a C5aR1 antagonist in a sepsis research model.

Mechanism of Action

The C5a/C5aR1 signaling axis plays a critical role in the pathophysiology of sepsis.[1] Upon activation of the complement cascade by invading pathogens, C5a is generated and binds to C5aR1, a G protein-coupled receptor. This binding initiates a cascade of intracellular signaling events, including:

-

Activation of Pro-inflammatory Pathways: C5aR1 activation leads to the stimulation of key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways. This results in the production and release of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which contribute to the systemic inflammatory response.

-

Neutrophil Recruitment and Activation: C5a is a potent chemoattractant for neutrophils, guiding them to the site of infection. However, in sepsis, excessive C5a can lead to neutrophil dysfunction, including impaired phagocytosis and oxidative burst, contributing to a state of immunoparalysis.

-

NLRP3 Inflammasome Activation: C5aR1 signaling can prime and activate the NLRP3 inflammasome, a multiprotein complex that processes pro-caspase-1 into its active form.[4] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, further amplifying the inflammatory response. This process can also lead to a pro-inflammatory form of cell death called pyroptosis.[4]

-

Endothelial Dysfunction and Coagulopathy: C5a can activate endothelial cells, leading to increased vascular permeability, expression of adhesion molecules, and a pro-coagulant state. This contributes to tissue edema, organ hypoperfusion, and disseminated intravascular coagulation (DIC), hallmarks of severe sepsis.

A C5aR1 antagonist competitively binds to C5aR1, preventing the binding of C5a and thereby inhibiting these downstream signaling events. This targeted blockade helps to dampen the excessive inflammatory response, preserve immune cell function, and protect against organ damage in sepsis.

Signaling Pathway Diagram

Caption: C5aR1 signaling pathway in sepsis and the inhibitory action of a C5aR1 antagonist.

Experimental Protocols

In Vivo Sepsis Model: Cecal Ligation and Puncture (CLP)